

what is the mechanism of action of AZ-23

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Compound of Interest

Compound Name: AZ-23

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An In-Depth Technical Guide on the Core Mechanism of Action of **AZ-23**
(Capivasertib/AZD5363)

For Researchers, Scientists, and Drug Development Professionals

Introduction

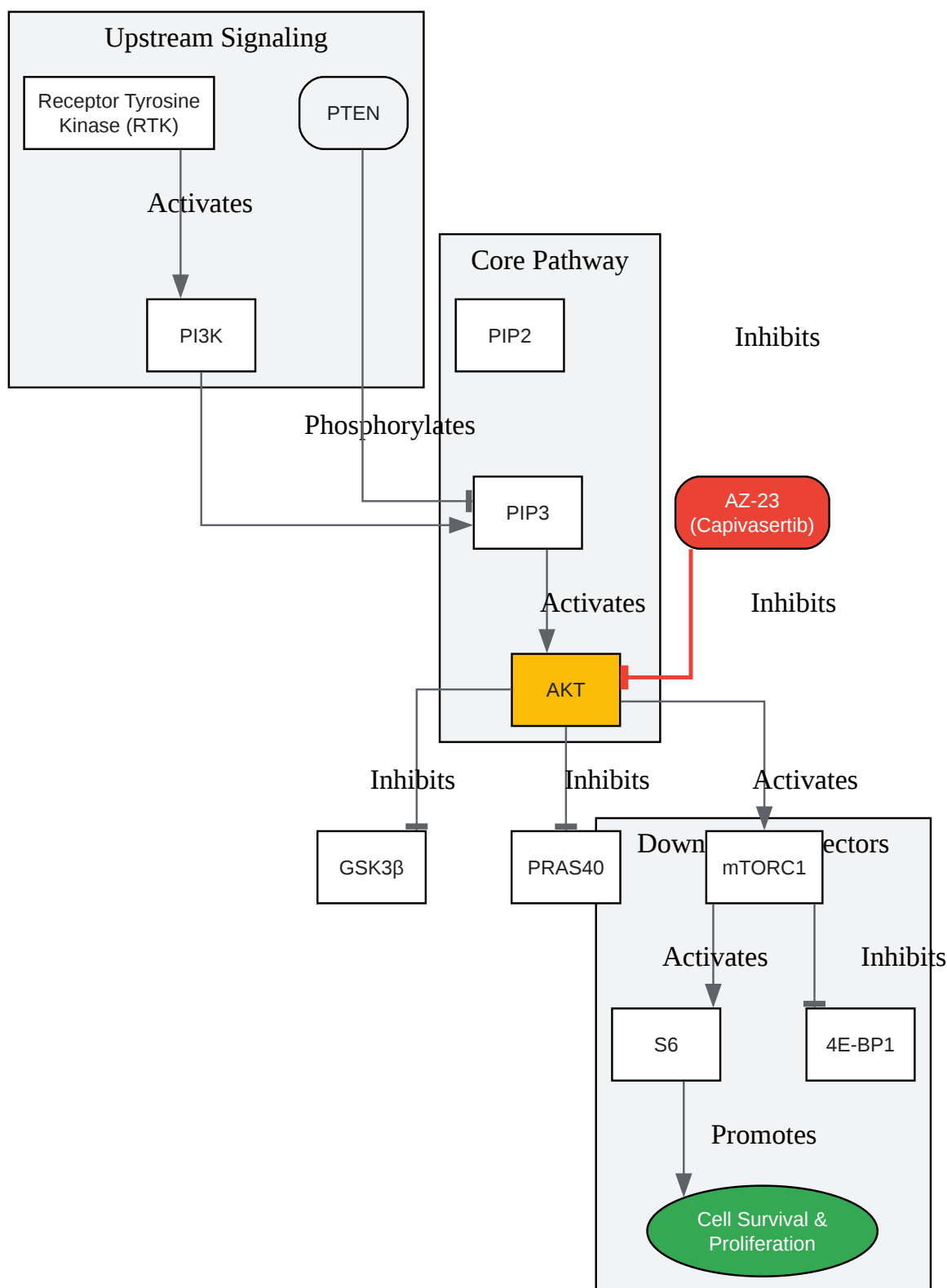
AZ-23, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The development of **AZ-23** is predicated on the therapeutic rationale that inhibiting a key downstream effector like AKT can effectively counter the oncogenic signals driven by upstream alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].

Core Mechanism of Action

AZ-23 functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of **AZ-23** to the ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting this pathway, **AZ-23** can induce apoptosis (programmed cell death) and reduce cancer cell viability[2].

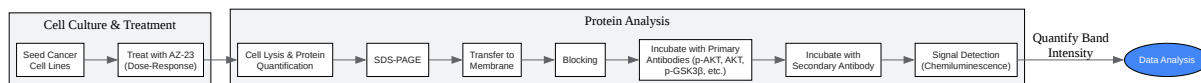
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **AZ-23** within the PI3K/AKT signaling pathway and a typical experimental workflow for its characterization.



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Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by **AZ-23**.



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Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.

Quantitative Data

The inhibitory activity of **AZ-23** has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of AZ-23

Target/Assay	IC ₅₀ Value	Cell Line/System	Reference(s)
Enzymatic Activity			
AKT1	3 nM	Cell-free assay	[6]
AKT2	8 nM (7 nM)	Cell-free assay	[6][9][10]
AKT3	8 nM (7 nM)	Cell-free assay	[6][9][10]
ROCK2	56 nM	Cell-free assay	[6]
Cellular Activity			
Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β)			
	~0.3 - 0.8 μM	Various cell lines	[6][8]
Inhibition of Cell Proliferation	< 3 μM	In 41 of 182 tumor cell lines	[6][8]
Inhibition of Cell Proliferation	< 1 μM	In 25 of 182 tumor cell lines	[8]

Table 2: Key Clinical Trial Results for AZ-23 (Capivasertib)

Trial (Phase)	Combination Therapy	Indication	Primary Endpoint	Result (AZ-23 Arm vs. Placebo Arm)	Reference(s)
PAKT (Phase II)	Paclitaxel	Metastatic Triple-Negative Breast Cancer (TNBC)	Progression-Free Survival (PFS)	5.9 months vs. 4.2 months (HR 0.75)	[11]
Overall Survival (OS)	19.1 months vs. 12.6 months (HR 0.64)	[11]			
FAKTION (Phase II)	Fulvestrant	ER+/HER2- Advanced Breast Cancer	Progression-Free Survival (PFS)	10.3 months vs. 4.8 months (HR 0.57)	[12]
Overall Survival (OS)	26.0 months vs. 20.0 months (HR 0.59)	[12]			
Meta-Analysis (4 RCTs)	Chemotherapy or Hormonal Therapy	Solid Tumors (ITT population)	Progression-Free Survival (PFS)	HR 0.75 (p=0.002)	[13] [14]
Overall Survival (OS)	HR 0.61 (p=0.0001)	[13] [14]			

HR: Hazard Ratio; ITT: Intent-to-Treat

Experimental Protocols

The mechanism of action of **AZ-23** has been elucidated through a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay)

This assay is designed to directly measure the inhibitory effect of **AZ-23** on the enzymatic activity of purified AKT isoforms.

- Objective: To determine the IC₅₀ value of **AZ-23** against AKT1, AKT2, and AKT3.
- Methodology:
 - Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled peptide substrate and ATP at their respective K_m concentrations[6].
 - The reaction mixture includes a buffer containing MgCl₂, DTT, HEPES, and Brij-35[9].
 - Increasing concentrations of **AZ-23** are added to the reaction wells.
 - The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and then stopped by the addition of a stop buffer containing EDTA[6].
 - The reaction products (phosphorylated peptide) are separated from the substrate (non-phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.
 - The amount of phosphorylated product is quantified by laser-induced fluorescence.
 - IC₅₀ values are calculated by fitting the dose-response data to a standard four-parameter logistic curve[6][9].

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of **AZ-23** to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of its downstream substrates.

- Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40, GSK3 β , and S6 in cancer cells.
- Methodology:
 - Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to adhere overnight[6][9].
 - Cells are then treated with a range of **AZ-23** concentrations (e.g., 0.03 μ M to 10 μ M) for a specified duration (e.g., 2 to 24 hours)[1][9].
 - Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
 - Total protein concentration is determined using a BCA or Bradford assay.
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3 β Ser9, p-PRAS40 Thr246) and total protein counterparts.
 - The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the extent of phosphorylation inhibition[6].

Cell Proliferation Assay (MTS or Sytox Green)

These assays measure the effect of **AZ-23** on the viability and proliferation of cancer cell lines.

- Objective: To determine the anti-proliferative potency of **AZ-23**.
- Methodology (MTS Assay):

- Cells are seeded in 96-well plates and incubated overnight[6].
- Cells are exposed to a serial dilution of **AZ-23** for 72 hours[6].
- CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.
- After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of living cells[6].
- Methodology (Sytox Green Assay):
 - This method measures cytotoxicity by quantifying dead cells.
 - After treatment as above, Sytox Green nucleic acid dye, which only enters cells with compromised membranes, is added[6].
 - The number of dead (green fluorescent) cells is detected using a cytometer like the Acumen Explorer[1][6].
 - Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total cell count and calculation of the cytotoxic percentage[6].

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of **AZ-23** in a physiological setting.

- Objective: To assess the dose-dependent inhibition of tumor growth by **AZ-23**.
- Methodology:
 - Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice)[6].
 - Once tumors reach a specified volume, mice are randomized into control and treatment groups.
 - **AZ-23** is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg, twice daily)[6][8].

- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT substrates) to confirm target engagement[6][8].

Biomarkers of Sensitivity and Resistance

The efficacy of **AZ-23** is significantly influenced by the genetic background of the tumor.

- Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor PTEN, show increased sensitivity to **AZ-23**[6][7][8]. These genetic alterations lead to a dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.
- Mechanisms of Resistance: Resistance to **AZ-23** has been associated with mutations in the RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting the drug's efficacy[6].

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